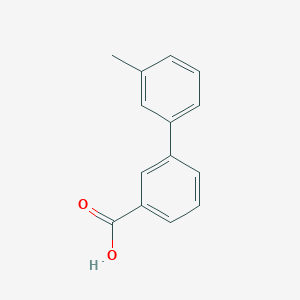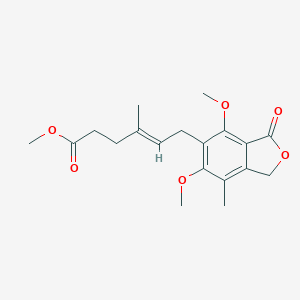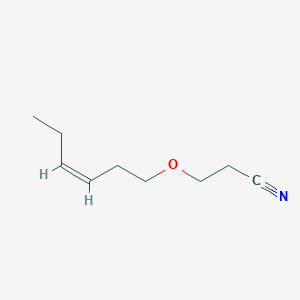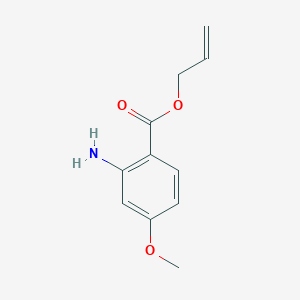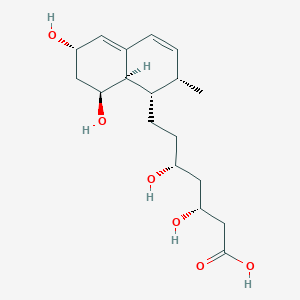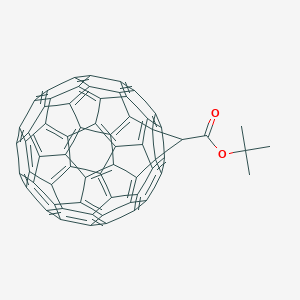
(1,2-Methanofullerene C60)-61-carboxylic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,2-Methanofullerene C60)-61-carboxylic acid tert-butyl ester, also known as PCBM, is a derivative of fullerene C60. It has gained significant attention in the scientific community due to its unique properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of (1,2-Methanofullerene C60)-61-carboxylic acid tert-butyl ester is based on its ability to accept electrons from donor molecules. In organic photovoltaic devices, (1,2-Methanofullerene C60)-61-carboxylic acid tert-butyl ester acts as an electron acceptor material, which helps to improve the efficiency of the device. (1,2-Methanofullerene C60)-61-carboxylic acid tert-butyl ester also acts as a sensitizer in dye-sensitized solar cells, where it absorbs light and transfers electrons to the electrode, thereby generating a photocurrent.
Effets Biochimiques Et Physiologiques
(1,2-Methanofullerene C60)-61-carboxylic acid tert-butyl ester has been found to have some biochemical and physiological effects. It has been shown to have antioxidant properties, which can help to protect cells from oxidative damage. Additionally, (1,2-Methanofullerene C60)-61-carboxylic acid tert-butyl ester has been found to have anti-inflammatory properties, which can help to reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (1,2-Methanofullerene C60)-61-carboxylic acid tert-butyl ester in lab experiments is its high electron affinity, which makes it an efficient electron acceptor material. Additionally, (1,2-Methanofullerene C60)-61-carboxylic acid tert-butyl ester has a high solubility in common organic solvents, which makes it easy to handle and process. However, (1,2-Methanofullerene C60)-61-carboxylic acid tert-butyl ester has some limitations, such as its relatively high cost and its tendency to aggregate in solution, which can affect its performance in certain applications.
Orientations Futures
There are several future directions for the research and development of (1,2-Methanofullerene C60)-61-carboxylic acid tert-butyl ester. One potential direction is the development of new synthesis methods that can produce (1,2-Methanofullerene C60)-61-carboxylic acid tert-butyl ester with improved purity and yield. Another direction is the investigation of the use of (1,2-Methanofullerene C60)-61-carboxylic acid tert-butyl ester in other applications, such as in the field of biomedicine. Additionally, the development of new (1,2-Methanofullerene C60)-61-carboxylic acid tert-butyl ester-based materials with improved properties and performance is an area of active research.
Méthodes De Synthèse
The synthesis of (1,2-Methanofullerene C60)-61-carboxylic acid tert-butyl ester involves the reaction of C60 with tert-butyl malonic acid in the presence of a catalyst. The reaction produces a mixture of (1,2-Methanofullerene C60)-61-carboxylic acid tert-butyl ester and its isomer, (1,2-Methanofullerene C60)-61-carboxylic acid methyl ester ((1,2-Methanofullerene C60)-61-carboxylic acid tert-butyl ester-Me).
Applications De Recherche Scientifique
(1,2-Methanofullerene C60)-61-carboxylic acid tert-butyl ester has found a wide range of applications in scientific research. It is commonly used as an electron acceptor material in organic photovoltaic devices. It has also been used as a sensitizer in dye-sensitized solar cells. Additionally, (1,2-Methanofullerene C60)-61-carboxylic acid tert-butyl ester has been used as a material for the preparation of polymer nanocomposites, which have potential applications in the field of nanoelectronics.
Propriétés
Numéro CAS |
150493-29-1 |
|---|---|
Nom du produit |
(1,2-Methanofullerene C60)-61-carboxylic acid tert-butyl ester |
Formule moléculaire |
C66H10O2 |
Poids moléculaire |
834.8 g/mol |
InChI |
InChI=1S/C66H10O2/c1-64(2,3)68-63(67)62-65-58-50-42-32-22-14-6-4-5-8-12-10(6)18-26-20(12)30-24-16(8)17-9(5)13-11-7(4)15(14)23-29-19(11)27-21(13)31-25(17)35-34(24)44-38(30)48-40(26)46(36(42)28(18)22)54(58)56(48)60-52(44)53-45(35)39(31)49-41(27)47-37(29)43(33(23)32)51(50)59(65)55(47)57(49)61(53)66(60,62)65/h62H,1-3H3 |
Clé InChI |
YGTNZHVTMAQCFA-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)C1C23C14C5=C6C7=C8C9=C1C%10=C%11C%12=C%13C%14=C%10C%10=C1C1=C%15C%16=C%17C%18=C%19C%20=C%21C%22=C%23C%24=C%25C%26=C(C7=C9C%11=C%26C%12=C%24C%22=C%13C%20=C%14C%18=C%10%16)C7=C%25C9=C(C4=C76)C4=C2C(=C%17C3=C%15C5=C81)C%19=C%21C4=C%239 |
SMILES canonique |
CC(C)(C)OC(=O)C1C23C14C5=C6C7=C8C9=C1C%10=C%11C%12=C%13C%14=C%10C%10=C1C1=C%15C%16=C%17C%18=C%19C%20=C%21C%22=C%23C%24=C%25C%26=C(C7=C9C%11=C%26C%12=C%24C%22=C%13C%20=C%14C%18=C%10%16)C7=C%25C9=C(C4=C76)C4=C2C(=C%17C3=C%15C5=C81)C%19=C%21C4=C%239 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



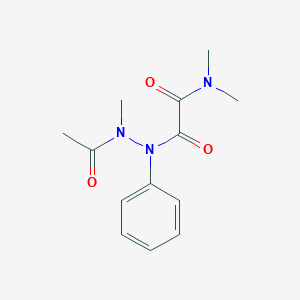
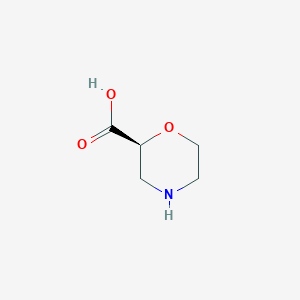
![N-(furo[2,3-b]pyridin-2-ylmethyl)acetamide](/img/structure/B117997.png)

